![molecular formula C15H22N2O2 B13871340 4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)
4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine
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Overview
Description
4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine is a complex organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a 2,3-dihydro-1H-isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-isoindole moiety, which can be synthesized from commercially available indoline through a series of reactions including deprotection and functional group transformations . The morpholine ring can be introduced via nucleophilic substitution reactions, where the propyl chain acts as a linker between the two moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, targeting specific biological pathways or diseases.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine include other morpholine derivatives and isoindole-containing molecules. Examples include:
Uniqueness
What sets this compound apart is its unique combination of the morpholine ring and the 2,3-dihydro-1H-isoindole moiety, connected by a propyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine |
InChI |
InChI=1S/C15H22N2O2/c1(4-17-5-8-18-9-6-17)7-19-15-3-2-13-11-16-12-14(13)10-15/h2-3,10,16H,1,4-9,11-12H2 |
InChI Key |
VLDWPMZJQLUCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=CC3=C(CNC3)C=C2 |
Origin of Product |
United States |
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